5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 4-(2-oxopyrrolidin-1-yl)phenyl group. The presence of the bromine atom at the 5-position of the furan ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Carboxamide: The brominated furan is then reacted with 4-(2-oxopyrrolidin-1-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 5-position of the furan ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives. Reduction reactions can also occur, particularly at the carbonyl group of the pyrrolidinone moiety.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduced forms of the pyrrolidinone moiety.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for targeting specific biological pathways. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide exerts its effects depends on its interaction with molecular targets. The compound can bind to specific proteins or enzymes, altering their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom at the 5-position of the furan ring in 5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-13-8-7-12(21-13)15(20)17-10-3-5-11(6-4-10)18-9-1-2-14(18)19/h3-8H,1-2,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCUCBSADSBHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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